Butyrylcholinesterase Inhibition: 3-Chloro-2-methylprop-2-ene-1-thiol vs. Reference Inhibitor
In competitive inhibition assays against equine serum butyrylcholinesterase (BChE), 3-chloro-2-methylprop-2-ene-1-thiol demonstrated a Ki of 1.85 × 10³ nM (1.85 μM), as reported in BindingDB [1]. While this potency is moderate, it establishes CMPT as a measurable ligand for BChE, providing a baseline for structure-activity relationship (SAR) studies. This data is unique among in-class alkenethiols, as neither methallyl mercaptan nor allyl chloride has been reported to exhibit measurable BChE affinity under comparable conditions.
| Evidence Dimension | Butyrylcholinesterase (BChE) competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.85 × 10³ nM |
| Comparator Or Baseline | Methallyl mercaptan (2-methyl-2-propene-1-thiol): no reported BChE Ki; Allyl mercaptan: no reported BChE Ki |
| Quantified Difference | Not calculable due to lack of comparator data; target compound shows measurable affinity whereas in-class analogs lack reported activity |
| Conditions | Equine serum BChE, butyrylthiocholine iodide substrate, 20 min preincubation |
Why This Matters
Procurement for biochemical probe development is justified when a compound exhibits quantifiable target engagement where structural analogs show no reported activity, enabling SAR campaigns.
- [1] BindingDB. BDBM50210171 (CHEMBL3978195). Affinity Data for 3-chloro-2-methylprop-2-ene-1-thiol. Ki = 1.85E+3 nM for equine serum butyrylcholinesterase. View Source
